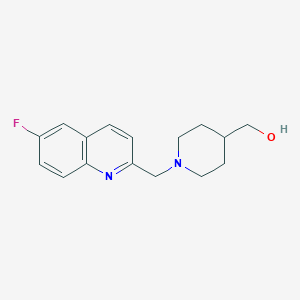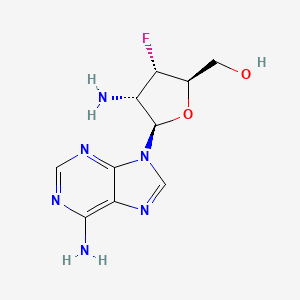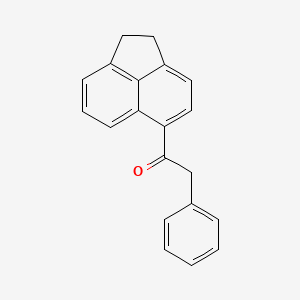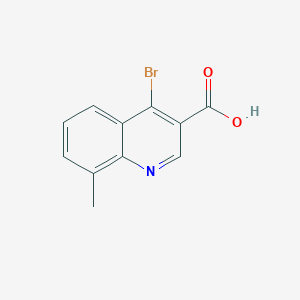
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((6-Fluoroquinolin-2-yl)metil)piperidin-4-il)metanol es un compuesto químico que presenta un anillo de quinolina sustituido con un átomo de flúor en la posición 6, un anillo de piperidina y un grupo metanol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1-((6-Fluoroquinolin-2-yl)metil)piperidin-4-il)metanol típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común comienza con la preparación de 6-fluoroquinolina, que luego se somete a una serie de reacciones para introducir los grupos piperidina y metanol. Las condiciones de reacción a menudo implican el uso de catalizadores, solventes y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de solventes y reactivos de grado industrial y la utilización de reactores a gran escala. El proceso también debe incluir pasos de purificación, como la cristalización o la cromatografía, para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
(1-((6-Fluoroquinolin-2-yl)metil)piperidin-4-il)metanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metanol puede oxidarse para formar un aldehído o un ácido carboxílico.
Reducción: El anillo de quinolina se puede reducir en condiciones específicas para formar un derivado de dihidroquinolina.
Sustitución: El átomo de flúor en el anillo de quinolina puede ser sustituido por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en reacciones de sustitución, a menudo en presencia de una base.
Productos principales
Oxidación: Formación de derivados de ácido quinolina carboxílico.
Reducción: Formación de derivados de dihidroquinolina.
Sustitución: Formación de varios derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
(1-((6-Fluoroquinolin-2-yl)metil)piperidin-4-il)metanol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con objetivos biológicos.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (1-((6-Fluoroquinolin-2-yl)metil)piperidin-4-il)metanol involucra su interacción con objetivos moleculares específicos. El anillo de quinolina puede intercalarse con el ADN, afectando los procesos de transcripción y replicación. El anillo de piperidina puede interactuar con los receptores de neurotransmisores, influyendo en las vías de transducción de señales. Los objetivos moleculares y las vías exactas aún están bajo investigación.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de quinolina: Compuestos como la cloroquina y la quinina, que también presentan un anillo de quinolina.
Derivados de piperidina: Compuestos como la piperidina en sí y sus diversas formas sustituidas.
Unicidad
(1-((6-Fluoroquinolin-2-yl)metil)piperidin-4-il)metanol es único debido a la combinación del anillo de quinolina fluorado y la porción de piperidina. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C16H19FN2O |
|---|---|
Peso molecular |
274.33 g/mol |
Nombre IUPAC |
[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C16H19FN2O/c17-14-2-4-16-13(9-14)1-3-15(18-16)10-19-7-5-12(11-20)6-8-19/h1-4,9,12,20H,5-8,10-11H2 |
Clave InChI |
NSZXVOQAXHHDAX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CO)CC2=NC3=C(C=C2)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11849681.png)
![2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11849700.png)




![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)
![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)


![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)

